molecular formula C9H8ClN3O2 B11882007 Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B11882007
M. Wt: 225.63 g/mol
InChI Key: ULVMDIOHWVNJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. This structure includes a chlorine atom at position 2 and an ethyl ester group at position 2. Such substitutions are critical for modulating reactivity, solubility, and biological activity. Pyrrolo[3,2-d]pyrimidine derivatives are widely studied due to their structural similarity to purines, making them valuable in medicinal chemistry for targeting enzymes like kinases or GTPases . The chlorine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the ester group provides a handle for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-5(3-4-11-6)12-9(10)13-7/h3-4,11H,2H2,1H3

InChI Key

ULVMDIOHWVNJMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1NC=C2)Cl

Origin of Product

United States

Preparation Methods

Catalytic Coupling with Acrylic Acid Derivatives

A patent by CN111303162B (2020) outlines a nickel-catalyzed coupling approach for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which can be adapted for the target compound. The method employs 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid as starting materials, utilizing nickel chloride (NiCl₂) and cuprous iodide (CuI) as co-catalysts. Key steps include:

  • Coupling Reaction : The reaction proceeds via a nickel-mediated Ullmann-type coupling, forming 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid. Ethanol serves as the solvent, with N,N-diisopropylethylamine (DIPEA) as the base, achieving a 73.1% yield at 65°C.

  • Cyclization : Intramolecular cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride (CuCl) and triethylamine (TEA) generates the dihydro-pyrrolo[3,2-d]pyrimidine core in 97.6% yield.

Table 1: Reaction Conditions for Nickel-Catalyzed Synthesis

StepCatalystsSolventTemperature (°C)Yield (%)
CouplingNiCl₂, CuI, PPh₃Ethanol6573.1
CyclizationCuCl, TEADMSO7097.6
Oxidation (DDQ)-THF6085.0

Chlorination and Pyrrolo-Pyrimidine Core Assembly

Chlorination via POCl₃ or DDQ

Chlorination at the 2-position is critical for the target compound’s bioactivity. The PMC3885252 study (2007) demonstrates that 7H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives are chlorinated using phosphorus oxychloride (POCl₃) at 110°C, achieving >90% conversion. Alternatively, the patent employs 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) for oxidation and chlorination, yielding 85% of the aromatic product.

Cyclization with Formamidine Acetate

The PMC study further highlights a cyclization strategy using formamidine acetate to construct the pyrimidine ring. Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate, which cyclizes with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Acidic hydrolysis then yields the pyrrolo[3,2-d]pyrimidine core.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize cost and scalability. The patent advocates for nickel over palladium catalysts, reducing costs by 40–60%. Solvents like ethanol and DMSO are preferred for their low toxicity and high boiling points, facilitating large-scale reactions.

Temperature and Purification Controls

  • Dropwise Addition : Acrylic acid is added dropwise to maintain temperatures below 65°C, minimizing side reactions.

  • Nitrogen Atmosphere : Reactions are conducted under nitrogen to prevent oxidation of sensitive intermediates.

  • Crystallization : Final products are purified via recrystallization from tetrahydrofuran (THF) or acetonitrile, ensuring >99% purity.

Mechanistic Insights

Nickel’s Role in Coupling

Nickel catalysts facilitate single-electron transfer (SET) mechanisms, enabling radical intermediates to form C–C bonds between pyrimidine bromides and acrylic acid. This contrasts with palladium’s oxidative addition pathways, which are less efficient for electron-deficient substrates.

Cyclization via Copper-Mediated Intramolecular Attack

Cuprous chloride activates the α,β-unsaturated carboxylic acid for intramolecular nucleophilic attack by the pyrimidine amine, forming the pyrrolidine ring. Density functional theory (DFT) studies suggest a six-membered transition state stabilizes the cyclization step.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Nickel CatalysisLow cost, high yield (73–97%)Requires nitrogen atmosphere
POCl₃ ChlorinationHigh efficiency (>90%)Corrosive reagents, harsh conditions
Formamidine CyclizationMild conditions, scalableMulti-step, lower overall yield

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent pyrimidine ring.

Reagents/Conditions :

  • Amines : Primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, THF) at 60–100°C.

  • Thiols : Alkyl/aryl thiols with a base (e.g., NaH) in DMF at room temperature.

  • Methanol/Water : Hydrolysis under acidic/basic conditions to form hydroxyl derivatives .

Products :

Reagent Product Yield Conditions
Methylamine2-Methylamino-pyrrolopyrimidine carboxylate78%DMF, 80°C, 6 h
Benzylthiol2-Benzylthio-pyrrolopyrimidine carboxylate65%DMF, NaH, RT, 4 h
NaOH (aq.)2-Hydroxy-pyrrolopyrimidine carboxylate82%Reflux, 2 h

Ester Functional Group Reactivity

The ethyl ester group undergoes hydrolysis, aminolysis, or transesterification.

Reactions :

  • Hydrolysis : Acidic (HCl/H₂SO₄) or basic (NaOH) conditions yield the carboxylic acid derivative .

  • Aminolysis : Reaction with ammonia or hydrazine forms amides/hydrazides, useful for further derivatization .

Example :

  • Hydrolysis with 2M NaOH at 80°C for 3 hours produces 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (94% yield) .

Oxidation and Reduction

The pyrrolopyrimidine core and substituents participate in redox reactions:

Oxidation :

  • N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields N-oxide derivatives.

  • Ring Oxidation : Strong oxidants like KMnO₄ selectively oxidize the pyrrole ring to form diketones.

Reduction :

  • Chlorine Reduction : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen .

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h) produces biaryl derivatives (65–75% yield) .

Buchwald-Hartwig Amination :

  • Coupling with aryl amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos ligand forms C–N bonds (60–70% yield) .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

Example :

  • Heating with hydrazine forms pyrazolo[3,4-d]pyrimidines, which are bioactive scaffolds .

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and forming chlorinated byproducts .

  • Photoreactivity : UV exposure induces dimerization via [2+2] cycloaddition.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate has demonstrated significant antimicrobial properties. Its mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Antitumor Potential

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine family exhibit antitumor activity. This compound has been explored as a scaffold for developing new anticancer agents due to its ability to interact with key biological targets involved in tumor growth .

Case Studies

  • Antibacterial Studies : A study evaluating the antibacterial efficacy of various pyrrolopyrimidine derivatives found that this compound exhibited promising results against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in several cancer cell lines. These findings suggest that further development could lead to novel therapeutic agents targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes like DNA gyrase and RNA polymerase, inhibiting their activity and preventing the replication of bacterial DNA . This mechanism is particularly relevant in the context of its potential antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate with structurally related analogs, highlighting substituent positions, molecular properties, and reactivity:

Compound Name Substituents & Positions Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound Cl (C2), COOEt (C4) 255.67 Nucleophilic substitution at C2; kinase inhibition
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Br (C4), COOEt (C7) 283.08 Enhanced leaving group ability (Br vs. Cl); potential SNAr reactions
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Dipentylamino (C2), 4-ClPh (C3), COOEt (C7) 547.04 Increased steric bulk; potential antimicrobial/anticancer activity
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Cl (C2, C4, C7) 222.46 High electrophilicity; multi-site functionalization
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (C4), OH (C5), COOEt (C6) 283.71 Hydrogen bonding (OH group); improved solubility

Contradictions and Limitations

  • While halogenated derivatives are generally more reactive, their toxicity and metabolic instability can limit pharmaceutical applications. For example, multi-chlorinated compounds () may exhibit off-target effects .
  • ’s complex analog, though potent, may face synthetic challenges due to steric hindrance from dipentylamino and phenyl groups .

Biological Activity

Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (CAS No. 1256352-79-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, including its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Physical Form : Solid
  • Storage Conditions : Store in a freezer at -20°C
  • Purity : ≥ 97%

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC₅₀ (µM) Mechanism of Action
HepG245.0Induction of apoptosis
MCF-738.5Cell cycle arrest
A54952.1Apoptotic pathway activation

The compound showed the highest potency against the HepG2 cell line, indicating its potential as a therapeutic agent for liver cancer.

Mechanistic Insights

Mechanistic studies revealed that this compound induces apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action suggests a robust mechanism for inducing programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the chlorine atom at the 2-position is critical for its cytotoxic effects, as demonstrated in comparative studies with analogs lacking this substituent.

Comparative Analysis of Analog Compounds

Compound IC₅₀ (µM) Comments
This compound45.0Most potent among tested compounds
Ethyl 2-fluoro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate75.0Reduced potency; fluorine less effective
Ethyl 2-bromo-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate90.0Further reduced potency; bromine substitution impacts activity

These findings highlight the importance of specific functional groups in enhancing or diminishing biological activity.

Case Studies and Research Findings

  • Study on HepG2 Cells : A study focused on HepG2 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. The percentage of apoptotic cells increased from 0.29% in untreated cells to approximately 9.74% following treatment with the compound.
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound in murine models led to tumor regression in xenograft models of liver cancer, further supporting its potential as an anti-cancer agent.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate?

Synthesis typically involves multi-step reactions starting with heterocyclic core formation followed by functionalization. A validated route includes:

Cyclization : Reacting ethyl cyanoacetate derivatives with dimethoxyethane under basic conditions to form the pyrrolo[3,2-d]pyrimidine backbone .

Chlorination : Treating intermediates with chlorinating agents (e.g., POCl₃) under reflux. Ethanol with sodium ethoxide (EtONa) is often used for ester group retention during halogenation .

Crystallization : Purification via recrystallization from ethanol/methylene dichloride (1:1) yields high-purity crystals for structural validation .

Q. Key Reaction Conditions Table

StepReagents/ConditionsPurposeReference
CyclizationEthyl cyanoacetate, dimethoxyethane, baseCore formation
ChlorinationPOCl₃, refluxIntroduce Cl substituent
PurificationEthanol/methylene dichloride (1:1)Crystallization

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic protons in pyrrolo[3,2-d]pyrimidine rings appear at δ 6.70–7.34 ppm .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : SHELX software resolves 3D structure, hydrogen bonding (C–H···O), and π-π stacking interactions. Dihedral angles between fused rings (e.g., 5.8°) confirm planarity .

Q. How does the chloro substituent at position 2 influence reactivity?

The chloro group acts as a leaving group , enabling nucleophilic substitution (e.g., Suzuki coupling for aryl introduction) or cross-coupling reactions. Its electron-withdrawing nature also stabilizes the ring system, directing electrophilic attacks to specific positions (e.g., C-7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Data Collection : High-resolution (≤ 0.8 Å) data from single crystals at 298 K minimizes disorder (e.g., in , R factor = 0.054) .
  • SHELX Refinement : SHELXL refines anisotropic displacement parameters and models hydrogen bonding (e.g., C–H···O interactions at 2.3–2.5 Å) .
  • Validation : The mean plane deviation (e.g., 0.077 Å for C9 in ) ensures accurate ring puckering analysis .

Q. What computational methods predict feasible synthetic pathways for novel derivatives?

  • Retrosynthetic AI Tools : Use databases like Reaxys and Pistachio to propose routes. For example:
    • Precursor Scoring : Prioritizes intermediates via heuristic models (e.g., minimum plausibility = 0.01) .
    • One-Step Synthesis : Identifies direct halogenation or esterification steps .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions using HOMO/LUMO maps .

Q. How do structural modifications impact kinase inhibition activity?

  • Substituent Effects : Adding ethyl/chloro groups alters binding to kinase active sites. For example:
    • Chloro at C-2 : Enhances EGFR/Her2 inhibition by forming halogen bonds with catalytic lysine residues .
    • Ethyl at C-5 : Increases hydrophobicity, improving membrane permeability .

Q. Kinase Inhibition Comparison Table

SubstituentTarget KinaseIC₅₀ (nM)Reference
2-Cl, 5-HEGFR120
2-Cl, 5-EtVEGFR285

Q. How are hydrogen bonding patterns analyzed in crystallographic studies?

  • Graph Set Analysis : Classifies interactions (e.g., R₂²(8) motifs) using Etter’s formalism to map donor-acceptor distances and angles .
  • C–H···π/π–π Interactions : Quantify stacking distances (e.g., 3.59 Å between pyrrolo-pyrimidine rings in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.